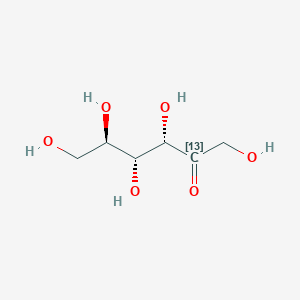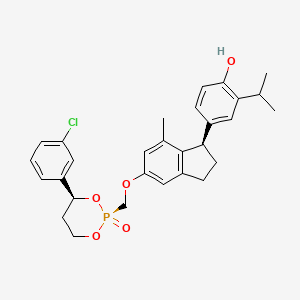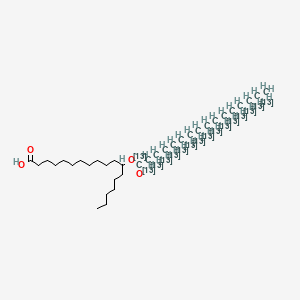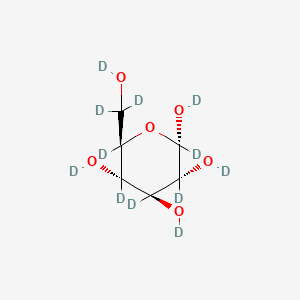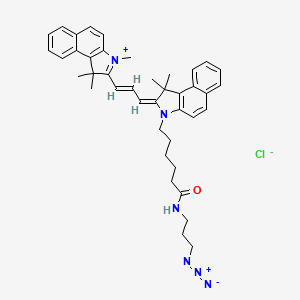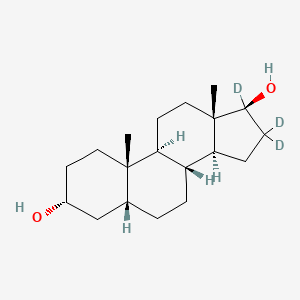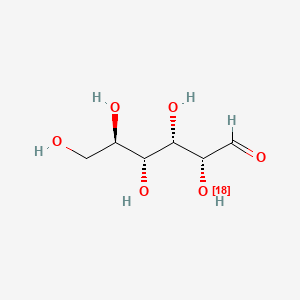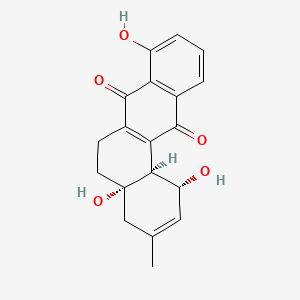
Influenza A virus-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza A virus-IN-6 is a compound that has garnered significant attention in the field of antiviral research. It is specifically designed to inhibit the replication of the Influenza A virus, which is known for causing seasonal flu epidemics and occasional pandemics. The compound targets specific proteins and pathways within the virus, making it a promising candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-6 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as nucleophilic substitution and cyclization. The intermediate is then subjected to further modifications, including the introduction of functional groups that enhance its antiviral activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, chromatography, and recrystallization. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
化学反应分析
Types of Reactions
Influenza A virus-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are tested for their antiviral activity to identify the most potent candidates.
科学研究应用
Influenza A virus-IN-6 has a wide range of applications in scientific research:
Chemistry: The compound is used as a model molecule to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the life cycle of the Influenza A virus and to identify potential targets for antiviral therapy.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of influenza infections. Clinical trials are underway to evaluate its safety and efficacy.
Industry: this compound is used in the development of diagnostic tools and antiviral coatings for medical devices.
作用机制
The mechanism of action of Influenza A virus-IN-6 involves the inhibition of viral replication by targeting specific proteins and pathways within the virus. The compound binds to the viral polymerase complex, preventing the synthesis of viral RNA. This action disrupts the replication cycle of the virus, thereby reducing its ability to spread and cause infection. Additionally, this compound may interfere with the assembly and release of viral particles, further limiting the spread of the virus.
相似化合物的比较
Similar Compounds
Oseltamivir: A well-known neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-6 is unique in its ability to target the viral polymerase complex, whereas most other antiviral agents, such as oseltamivir and zanamivir, target the neuraminidase enzyme. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly in cases where resistance to neuraminidase inhibitors has developed.
属性
分子式 |
C25H23N5O |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C25H23N5O/c31-23(27-20-10-2-1-3-11-20)16-26-24-21-12-6-7-13-22(21)28-25(29-24)30-15-14-18-8-4-5-9-19(18)17-30/h1-13H,14-17H2,(H,27,31)(H,26,28,29) |
InChI 键 |
GMOJKXFYZYEWMI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


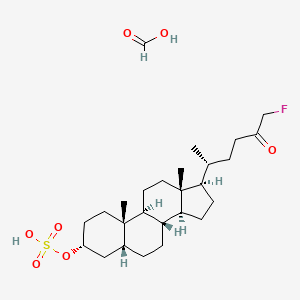


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
